molecular formula C13H18N2 B1397755 [(1-Methyl-1H-indol-5-yl)methyl](propan-2-yl)amine CAS No. 1343649-84-2

[(1-Methyl-1H-indol-5-yl)methyl](propan-2-yl)amine

Cat. No. B1397755
M. Wt: 202.3 g/mol
InChI Key: JBBLSMOEWWPUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Methyl-1H-indol-5-yl)methylamine” is a compound with the empirical formula C10H12N2 . It is part of a class of organic compounds known as 3-alkylindoles . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2/c1-10(2)14-9-11-4-5-13-12(8-11)6-7-15(13)3/h4-8,10,14H,9H2,1-3H3 . The molecular weight is 202.3 .


Physical And Chemical Properties Analysis

This compound is a solid . The SMILES string for this compound is Cn1ccc2cc(CN)ccc12 .

Scientific Research Applications

Dual Inhibitor in Neurodegenerative Diseases

(1-Methyl-1H-indol-5-yl)methylamine derivatives have been studied for their role as dual inhibitors of cholinesterase and monoamine oxidase, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. For example, one derivative, identified as MBA236, was found to inhibit both cholinesterase and monoamine oxidase effectively, indicating its therapeutic potential in neurodegenerative disorders (Bautista-Aguilera et al., 2014).

Synthesis and Structural Insights

The molecule's derivatives have been involved in various synthesis processes, providing insights into their structural characteristics and potential applications. For instance, the synthesis of certain derivatives like 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its structural analysis have contributed to our understanding of molecular interactions such as hydrogen bonding, and weak C-H···O, C-H···π, and π···π interactions (Kukuljan et al., 2016).

Antimicrobial and Antioxidant Activities

Compounds derived from (1-Methyl-1H-indol-5-yl)methylamine have shown antimicrobial and antioxidant properties. For instance, certain 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives demonstrated promising antibacterial, antifungal, and radical scavenging activities, highlighting their potential in developing new therapeutic agents (Saundane et al., 2013).

Application in Synthesis Procedures

The molecule and its derivatives have been utilized in various synthesis procedures. For example, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, including a derivative of (1-Methyl-1H-indol-5-yl)methylamine, was described, showcasing the molecule's application in complex synthesis processes (Lifchits & Charette, 2008).

The applications of (1-Methyl-1H-indol-5-yl)methylamine and its derivatives in scientific research are broad and impactful, with implications in medical therapy, structural chemistry, and synthetic methodology. These findings underscore the molecule's versatility and potential in various scientific domains.

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and causes skin and serious eye irritation .

properties

IUPAC Name

N-[(1-methylindol-5-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-10(2)14-9-11-4-5-13-12(8-11)6-7-15(13)3/h4-8,10,14H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBLSMOEWWPUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC2=C(C=C1)N(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Methyl-1H-indol-5-yl)methyl](propan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1-Methyl-1H-indol-5-yl)methyl](propan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
[(1-Methyl-1H-indol-5-yl)methyl](propan-2-yl)amine
Reactant of Route 3
Reactant of Route 3
[(1-Methyl-1H-indol-5-yl)methyl](propan-2-yl)amine
Reactant of Route 4
Reactant of Route 4
[(1-Methyl-1H-indol-5-yl)methyl](propan-2-yl)amine
Reactant of Route 5
Reactant of Route 5
[(1-Methyl-1H-indol-5-yl)methyl](propan-2-yl)amine
Reactant of Route 6
Reactant of Route 6
[(1-Methyl-1H-indol-5-yl)methyl](propan-2-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.